![molecular formula C5H12O4 B13403474 1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol](/img/structure/B13403474.png)
1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol is a deuterium-labeled compound, often used in scientific research to study reaction mechanisms and pathways. The compound is a derivative of pentaerythritol, where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol typically involves the deuteration of pentaerythritol. This can be achieved through the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated reagents. The reaction is usually carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes, often using deuterium gas or deuterium oxide in the presence of catalysts. The process is optimized to achieve high yields and purity of the deuterated product.
化学反応の分析
Types of Reactions
1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into deuterated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Deuterated aldehydes or ketones.
Reduction: Deuterated alcohols.
Substitution: Deuterated alkyl halides or other substituted products.
科学的研究の応用
1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol is widely used in scientific research for:
Reaction Mechanism Studies: The compound helps in understanding the pathways and intermediates in chemical reactions.
Isotope Labeling: Used in mass spectrometry and NMR spectroscopy to trace reaction pathways and study molecular structures.
Biological Studies: Investigating metabolic pathways and enzyme mechanisms.
Material Science: Studying the properties of deuterated materials in various applications.
作用機序
The mechanism of action of 1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol involves the replacement of hydrogen atoms with deuterium, which affects the reaction kinetics and pathways. Deuterium has a higher bond dissociation energy compared to hydrogen, leading to slower reaction rates and different reaction mechanisms. This property is utilized to study reaction intermediates and transition states.
類似化合物との比較
Similar Compounds
Pentaerythritol: The non-deuterated form of the compound.
1,1,3,3-Tetradeuterio-2,2-bis[dideuterio(hydroxy)methyl]propane-1,3-diol: Another deuterated derivative with different deuterium labeling.
Cyclohexanedimethanol: A similar diol compound used in polyester production.
Uniqueness
1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol is unique due to its complete deuteration, which provides distinct advantages in studying reaction mechanisms and pathways. The presence of deuterium atoms allows for precise tracking and analysis in various scientific applications.
特性
分子式 |
C5H12O4 |
|---|---|
分子量 |
144.20 g/mol |
IUPAC名 |
1,1-dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol |
InChI |
InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2/i1D2,2D2,3D2,6D,7D |
InChIキー |
WXZMFSXDPGVJKK-BCIKYEEHSA-N |
異性体SMILES |
[2H]C([2H])(C(CO)(C([2H])([2H])O[2H])C([2H])([2H])O[2H])O |
正規SMILES |
C(C(CO)(CO)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


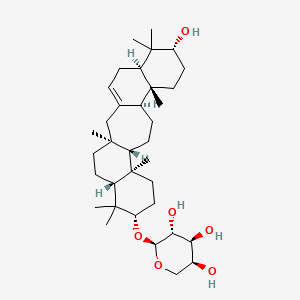
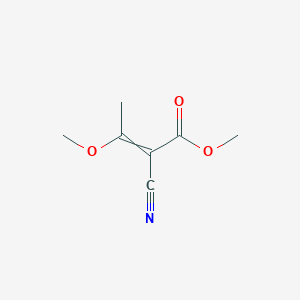
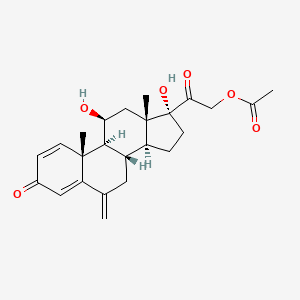
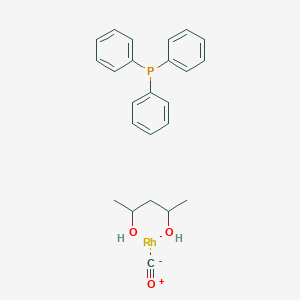

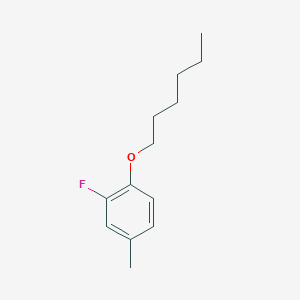
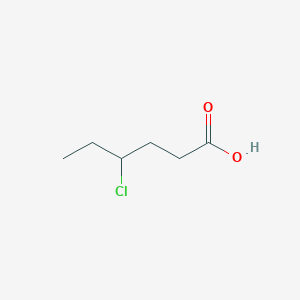
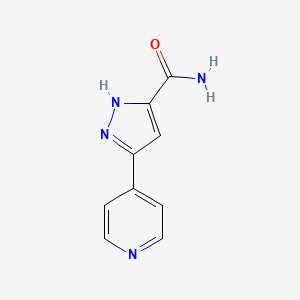
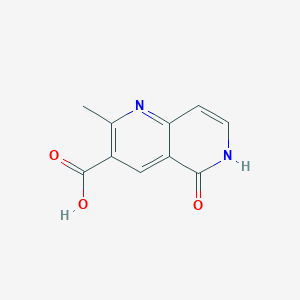
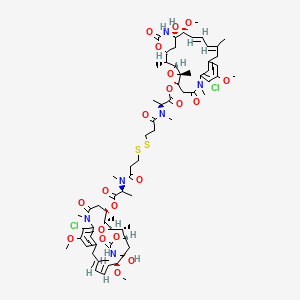
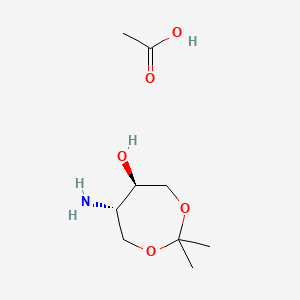


![2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide](/img/structure/B13403476.png)
